

# Technical Support Center: NBI-35965 In Vivo Applications

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## Compound of Interest

Compound Name: NBI-35965

Cat. No.: B8022463

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and in vivo use of **NBI-35965**, a potent and selective CRF1 receptor antagonist.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **NBI-35965** for in vivo experiments?

A1: **NBI-35965** is available as a hydrochloride salt, which is water-soluble.[1] For most in vivo applications, sterile water or physiological saline (0.9% sodium chloride) are the recommended solvents. The compound is soluble up to 100 mM in water.[2]

Q2: Can I use organic solvents to dissolve **NBI-35965**?

A2: While **NBI-35965** is soluble in DMSO (up to 100 mM), the use of organic solvents for in vivo studies should be approached with caution due to potential toxicity.[2] If a co-solvent is necessary, it is crucial to keep the percentage of the organic solvent low and to use a vehicle that is well-tolerated by the animal model. A common practice for compounds with poor water solubility is to use a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, given the water-soluble nature of **NBI-35965**, this is likely unnecessary.

Q3: What are the recommended storage conditions for **NBI-35965** solutions?

A3: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For long-term storage, it is advisable to store the compound in its solid form, desiccated at room temperature.

Q4: What are typical dosages for in vivo studies with **NBI-35965**?

A4: Published studies in rats have used a range of doses depending on the route of administration and the experimental paradigm. Doses for oral (p.o.) administration have ranged from 1 to 30 mg/kg.<sup>[1]</sup> For subcutaneous (s.c.) administration, doses of 10 mg/kg and 20 mg/kg have been reported to be effective.<sup>[1]</sup> Intravenous (i.v.) administration has been used at doses of 5 and 10 mg/kg.<sup>[3]</sup>

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation of the compound in solution.	The concentration of NBI-35965 may exceed its solubility limit in the chosen solvent, especially if not using the hydrochloride salt form. The pH of the solution may also affect solubility.	Ensure you are using the hydrochloride salt of NBI-35965. If precipitation occurs in water or saline, gentle warming or sonication may aid dissolution. If the issue persists, consider adjusting the pH of the solution towards a more acidic range, but ensure it remains physiologically compatible.
Inconsistent or unexpected experimental results.	This could be due to improper dissolution, degradation of the compound, or issues with the dosing procedure.	Always ensure the compound is fully dissolved before administration. Prepare fresh solutions for each experiment to avoid degradation. Verify the accuracy of your dosing calculations and administration technique.
Adverse reactions in animal subjects.	The vehicle used for administration may be causing toxicity, especially if organic solvents are used at high concentrations. The dose of NBI-35965 may also be too high.	Since NBI-35965 is water-soluble, the primary recommendation is to use aqueous vehicles like saline. If a co-solvent must be used, minimize its concentration. If adverse effects are observed, consider reducing the dose of NBI-35965.

## Quantitative Data Summary

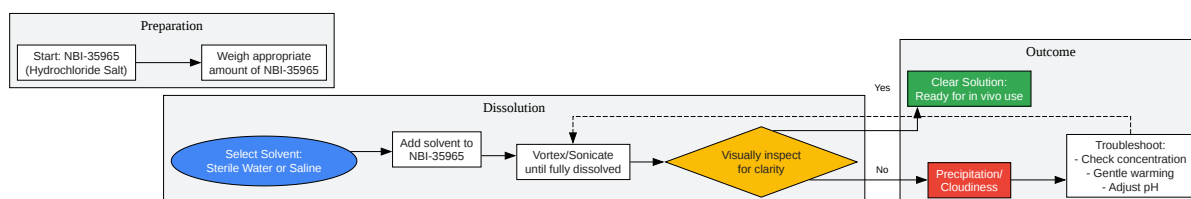
Property	Value	Reference
Molecular Weight	437.79 g/mol	[2]
Solubility in Water	Up to 100 mM	[2]
Solubility in DMSO	Up to 100 mM	[2]
In Vivo Doses (Rats)	1-30 mg/kg (p.o.), 10-20 mg/kg (s.c.), 5-10 mg/kg (i.v.)	[1][3]

## Experimental Protocols

### Protocol 1: Preparation of **NBI-35965** for Oral Administration (10 mg/kg)

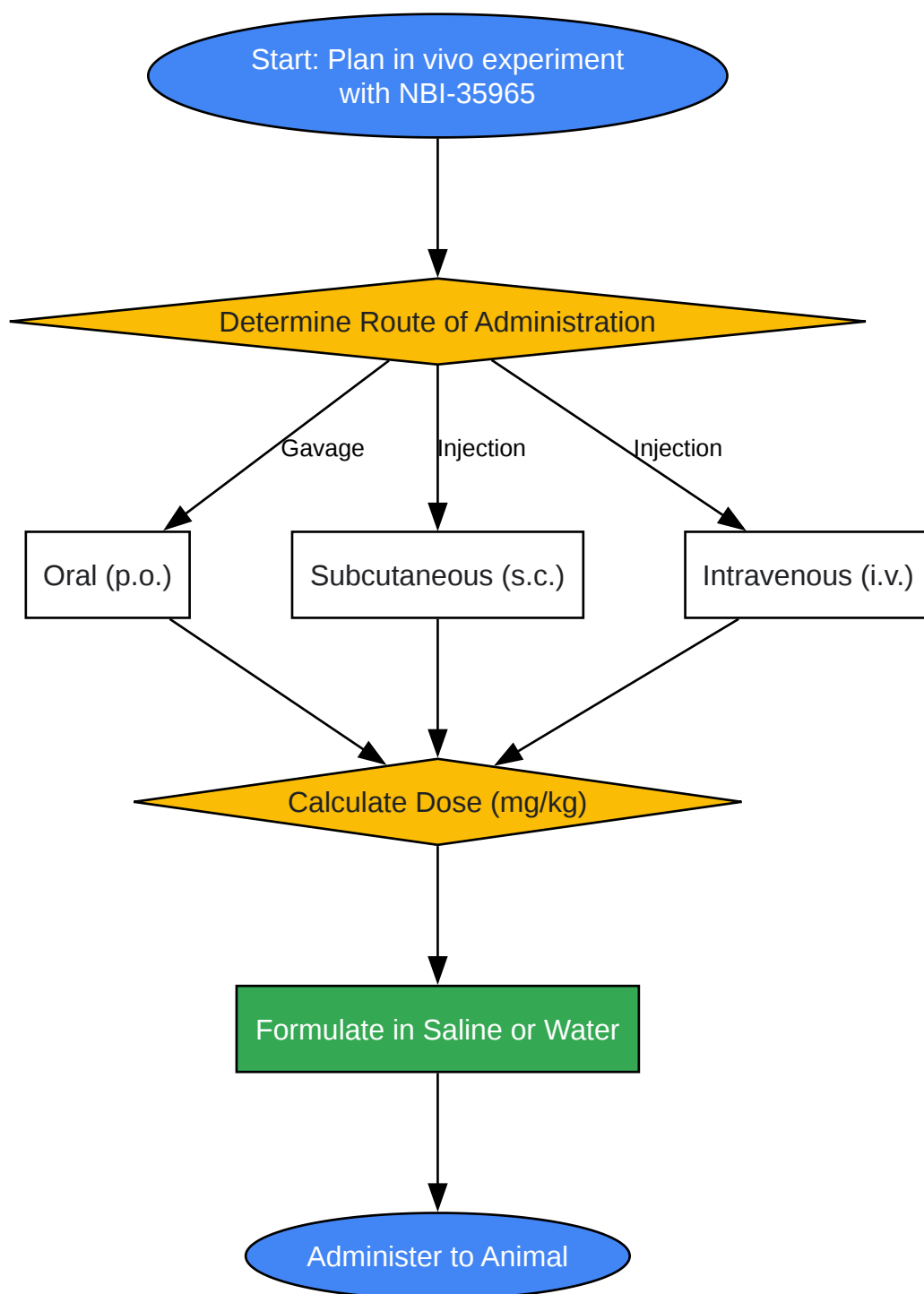
- Calculate the required amount of **NBI-35965**: For a 10 mg/kg dose in a 250g rat, you will need 2.5 mg of **NBI-35965**.
- Determine the vehicle volume: A typical oral gavage volume for a rat is 5 mL/kg. For a 250g rat, this would be 1.25 mL.
- Dissolve **NBI-35965**: Weigh 2.5 mg of **NBI-35965** hydrochloride and dissolve it in 1.25 mL of sterile physiological saline (0.9% NaCl).
- Ensure complete dissolution: Vortex the solution until the compound is fully dissolved. A clear solution should be obtained.
- Administer: Administer the solution to the rat via oral gavage.

## Visualizations



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Caption: Workflow for dissolving **NBI-35965** for in vivo use.



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Caption: Decision process for **NBI-35965** in vivo administration.

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## References

- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [[tocris.com](https://www.tocris.com)]
- 3. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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